1-(4-Methoxypiperidin-1-yl)ethanone

Description

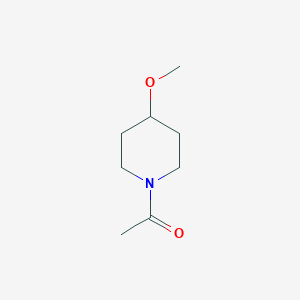

1-(4-Methoxypiperidin-1-yl)ethanone is a ketone derivative featuring a piperidine ring substituted with a methoxy group at the 4-position and an acetyl group at the 1-position. The methoxy group enhances lipophilicity and may influence metabolic stability, while the acetyl group provides a reactive site for further functionalization .

Properties

CAS No. |

4045-23-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(4-methoxypiperidin-1-yl)ethanone |

InChI |

InChI=1S/C8H15NO2/c1-7(10)9-5-3-8(11-2)4-6-9/h8H,3-6H2,1-2H3 |

InChI Key |

WDTGTFSMVDDCPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Methoxypiperidin-1-yl)ethanone

General Synthetic Strategy

The synthesis of this compound generally involves the acetylation of 4-methoxypiperidine. The key steps include:

- Starting Material : 4-Methoxypiperidine, which can be prepared or obtained commercially.

- Acetylation : Introduction of the acetyl group at the nitrogen atom of the piperidine ring, typically using acetyl chloride or acetic anhydride under controlled conditions.

This approach is consistent with standard methods for preparing N-substituted piperidine derivatives.

Specific Synthetic Procedures

Acetylation of 4-Methoxypiperidine

One reported method involves reacting 4-methoxypiperidine with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the generated acid. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.

Alternative Approaches

- Use of Activated Esters or Acid Chlorides : Employing activated acetyl derivatives such as acetyl chloride or acetyl anhydride ensures efficient acylation.

- Catalysis and Solvent Effects : Some protocols utilize catalysts or specific solvents to improve yield and purity.

Example from Related Literature

In a related preparation of (4-methoxypiperidin-1-yl)carbonyl compounds, 4-methoxypiperidine was reacted with acid chlorides under nitrogen atmosphere in anhydrous solvents, followed by workup involving washing with aqueous acids and bases, drying, and purification by recrystallization or chromatography. Although this example is for a related compound, the methodology is transferable to the synthesis of this compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Notes | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxypiperidine + Acetyl chloride or Acetic anhydride | Dichloromethane or THF | 0°C to RT | Base (e.g., triethylamine) used to neutralize HCl | 70-85 (typical) |

| 2 | Workup: aqueous acid/base washes, drying | - | - | Purification by recrystallization or chromatography | - |

Analytical Characterization

The product this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the acetyl group and methoxy substitution.

- Mass Spectrometry (MS) : Confirms molecular weight (157.21 g/mol).

- Infrared Spectroscopy (IR) : Shows characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.

- Melting Point : Typically reported in related compounds for purity assessment.

Chemical Reactions Analysis

1-(4-Methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Conditions: Acidic or neutral medium

Products: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

Conditions: Solvent (e.g., ethanol or tetrahydrofuran)

Products: Reduction typically yields the corresponding alcohol, 1-(4-Methoxypiperidin-1-yl)ethanol.

-

Substitution

Reagents: Nucleophiles such as amines or thiols

Conditions: Basic or neutral medium

Products: Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.

Scientific Research Applications

While there is no information about applications of "1-(4-Methoxypiperidin-1-yl)ethanone" specifically, the search results describe research and applications related to compounds containing the 4-methoxypiperidine moiety.

This compound

this compound is a chemical compound with the molecular formula . It is also identified by the Compound Identification (CID) number 20754712 in the PubChem database . PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Scientific Research Applications of related compounds

The 4-methoxypiperidine group is a cyclic amine moiety that appears to be important for the antiproliferative activity of certain compounds . Research findings indicate that modifications to the 4-methoxy group of the piperidine ring can reduce potency, suggesting the position and size of the alkoxy moiety in the cyclic amine is critical for activity .

- Antiproliferative Inhibitors: In one study, a library of compounds was designed to investigate piperidine substituents. It was found that modifications of the 4-methoxy group of the piperidine ring reduced potency, except for compound 2C4, which incorporated 1,4-dioxa-8-azaspiro[4.5]decane . Compound 2C4, with two oxygens in a cyclic ketal group at the 4 position of the saturated ring, was the most potent of the series .

- Kinase Inhibitors: A ligand-centred strategy combined with phenotypic screening was used to develop novel antiproliferative inhibitors against oesophageal cancer . The methoxy group present in the “R” moiety of compound 2A7 suggests that a H-bond acceptor of low polarity at the para position of the piperidine is important for the activity of the derivative .

- Epidermal Growth Factor Receptor (EGFR) Inhibitors: In silico techniques have been used to identify 4-methoxypiperidine alternatives for pairing with an imidazo[3.2-b]pyrazole core for use as mutant-selective epidermal growth factor receptor inhibitors .

- Opioid Receptor Antagonists: Structure-activity relationship (SAR) studies of tetrahydroisoquinoline κ opioid receptor antagonists have been conducted, which led to the discovery of compound 12, which includes a methylpiperidine moiety .

Table of Compounds with 4-Methoxypiperidine Moiety

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidin-1-yl)ethanone is primarily determined by its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various chemical reactions, which can influence its biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Piperidine Ring

A. 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)

- Structure : A fluorophenyl substituent at the 2-position of the piperidine ring.

- Properties : The electron-withdrawing fluorine atom increases polarity and may enhance binding affinity in receptor-ligand interactions. This compound is used in laboratory research but lacks detailed pharmacological data .

B. 1-(4-((Methylamino)methyl)piperidin-1-yl)ethanone

- Structure: A methylamino-methyl substituent at the 4-position of piperidine.

- Properties: The basic amino group facilitates hydrogen bonding, which could enhance solubility in aqueous environments. This compound is synthesized for drug discovery but has unspecified biological activity .

C. 1-[4-(2-Hydroxyethyl)-piperidin-1-yl]-ethanone

- Structure : A hydroxyethyl chain at the 4-position of piperidine.

- Properties : The hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification). This compound is explored for its physicochemical properties but lacks activity data .

- Comparison : The methoxy group offers fewer hydrogen-bonding opportunities but greater resistance to enzymatic degradation compared to hydroxyl groups.

Variations in the Ethanone Moiety

A. 1-(1-Aryl-1H-tetrazol-5-yl)ethanone Derivatives

- Structure: Ethanone linked to a tetrazole ring (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone).

- Properties : Tetrazole rings enhance metabolic stability and mimic carboxylate groups in drug-receptor interactions. These compounds are synthesized via HSQC-confirmed routes and evaluated for antibacterial activity .

- Comparison: The absence of a heterocyclic ring in 1-(4-Methoxypiperidin-1-yl)ethanone simplifies synthesis but may reduce target specificity.

B. Indolyl-3-ethanone-α-thioethers

- Structure: Ethanone linked to indole and thioether groups (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone).

- Properties : Nitro and thioether groups confer antimalarial activity (pIC50 = 8.2129), surpassing chloroquine in potency .

- Comparison: The piperidine-methoxy scaffold of this compound lacks the electron-deficient aromatic systems critical for antimalarial activity but may be more amenable to CNS-targeted modifications.

A. Anti-Parasitic Activity

- Pyridine-piperazine-ethanone derivatives (e.g., UDO and UDD) inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole .

B. Antibacterial and Antioxidant Activity

- Schiff base ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone derivatives) exhibit moderate antibacterial activity against E. coli and S. Typhi and scavenge DPPH radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.